molecular formula C5H3BrN2O2 B022996 2-Bromo-3-nitropyridine CAS No. 19755-53-4

2-Bromo-3-nitropyridine

Cat. No.: B022996
CAS No.: 19755-53-4
M. Wt: 202.99 g/mol
InChI Key: ZCCUFLITCDHRMG-UHFFFAOYSA-N
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Description

2-Bromo-3-nitropyridine is a chemical compound with the molecular formula C5H3BrNO2. It is a colorless solid that is used in the synthesis of various organic compounds. It is also used as a reagent in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is a versatile intermediate in organic synthesis, with a broad range of applications in both laboratory and industrial settings.

Scientific Research Applications

  • Nonlinear Optical (NLO) Materials

    A study found that 2-Amino-3-bromo-5-nitropyridine shows promising potential for NLO materials due to its high nonlinear optical value, indicating the significance of bromo-nitropyridines in this field (Abraham, Prasana, & Muthu, 2017).

  • Synthesis of Nitro Derivatives

    Research on nitration of bromo-methoxypyridine-N-oxides suggests that these compounds can yield nitro derivatives, highlighting their role in the synthesis of specific nitropyridine compounds (Hertog, Ammers, & Schukking, 2010).

  • Synthesis of Naphthyridines

    3-Bromomethyl-2-nitropyridine is used in the synthesis of 2-hydroxy-1,8-naphthyridine, indicating its utility in preparing new naphthyridine derivatives (Hawes & Wibberley, 1967).

  • Crystallography Studies

    The crystal structure of 2-Bromo-4-nitropyridine N-oxide revealed interesting intermolecular contacts, suggesting its use in crystallography and molecular structure studies (Hanuza et al., 2002).

  • Synthesis of Amino Derivatives

    2-Amino-5-ethoxypyridine can be synthesized from 2-bromo-3-ethoxy-6-nitropyridine, showing the compound's utility in synthesizing amino derivatives while avoiding side reactions (Hertog, Jouwersma, Van D. Wal, & Willebrands‐Schogt, 2010).

  • Preparation of Pyrazolo-Pyridines

    2- and 4-bromomethyl-3-nitropyridines are used in preparing pyrazolo-[4,3-b]- and [3,4-c]-pyridines, indicating their role in synthesizing such compounds (Hurst & Wibberley, 1968).

  • Vibrational Spectroscopy Studies

    The vibrational spectra of 5-bromo-2-nitropyridine have been extensively studied, showing its usefulness in spectroscopic analysis (Sundaraganesan et al., 2005).

  • Photophysical Properties

    5-Bromo-2-nitropyridine has been studied for its optical and photophysical properties in different solvents, indicating its application in photochemistry (Gündüz & Kurban, 2018).

Mechanism of Action

Target of Action

Nitropyridines, a class of compounds to which 2-bromo-3-nitropyridine belongs, are known to interact with various biological targets depending on their specific substitutions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various biochemical changes. Nitropyridines are known to undergo reactions with ammonia and amines by the vicarious substitution method and by the oxidative substitution method . The specific mode of action for this compound would depend on its specific target and the biochemical context in which it is used.

Biochemical Pathways

Nitropyridines are known to be involved in various synthetic methods, both for the construction of the pyridine ring and for its substitution . The specific pathways affected by this compound would depend on its specific target and the biochemical context in which it is used.

Pharmacokinetics

It has been suggested that it has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.18 . These properties could influence its bioavailability and its ability to reach its target sites in the body.

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects are likely the result of its interaction with its targets and the subsequent biochemical changes it induces.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area to minimize respiratory irritation . Furthermore, it should be stored in a well-ventilated place, with the container kept tightly closed . These precautions suggest that the compound’s action, efficacy, and stability can be influenced by factors such as ventilation, exposure to air, and temperature.

Biochemical Analysis

Cellular Effects

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that 2-Bromo-3-nitropyridine can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound can undergo reactions with other substances, leading to changes in its molecular structure . These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions . Over time, it may undergo degradation, leading to changes in its effects on cellular function.

Metabolic Pathways

It is known that the compound can undergo reactions with other substances, potentially interacting with various enzymes or cofactors .

Transport and Distribution

It is known that the compound can cause skin and eye irritation, suggesting that it can be transported across cell membranes and distributed within tissues .

Subcellular Localization

Given its potential to cause skin and eye irritation, it may interact with various subcellular compartments .

Properties

IUPAC Name

2-bromo-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCUFLITCDHRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339263
Record name 2-Bromo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19755-53-4
Record name 2-Bromo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-nitropyridine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Bouillon et al in Tetrahedron, 2002, 58, 17, 3323-3328 reported a three-step process for the preparation of 2,3-dibromopyridine from 2-amino-3-nitropyridine. The process involves diazotization of 2-amino-3-nitropyridine followed by addition of CuBr in 47% HBr to obtain 2-bromo-3-nitropyridine. The 2-bromo-3-nitropyridine so obtained is reduced with Fe and acetic acid to 3-amino-2-bromopyridine and subsequent diazotization to give 2,3-dibromopyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Bromo-3-nitropyridine in the synthesis of the anticancer compounds described in the research?

A1: this compound serves as a crucial starting material in the synthesis of both 7-anilino-6-azaindole-1-sulfonamides and 7-aryl-6-azaindole-1-sulfonamides. The research highlights its reaction with vinyl magnesiumbromide, leading to the formation of 7-bromo-6-azaindole. [] This intermediate is then further modified to introduce various substituents at the 7-position, ultimately yielding the target 6-azaindole-1-sulfonamide derivatives.

Q2: How does the structure of the synthesized compounds relate to their anticancer activity?

A2: The study explores the structure-activity relationship (SAR) of the synthesized compounds and reveals that 7-aryl-6-azaindole-1-sulfonamide derivatives exhibit more potent antiproliferative activity compared to 7-anilino-6-azaindole-1-sulfonamide derivatives. [] This suggests that the presence of an aryl group directly attached to the 7-position of the 6-azaindole scaffold is favorable for enhancing the anticancer activity. Further research is necessary to understand the precise mechanism underlying this observation.

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